molecular formula C7H7NO3S2 B3011836 2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide CAS No. 72975-44-1

2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide

Cat. No.: B3011836
CAS No.: 72975-44-1
M. Wt: 217.26
InChI Key: UIDYUFNUOPFKKK-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide is a heterocyclic compound featuring a fused thiophene-thiazine ring system with a sulfone group. It is a critical structural component of lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class, which exhibits potent analgesic, anti-inflammatory, and antipyretic properties . The compound’s chemical structure includes a thieno-thiazine core substituted with a methyl group at position 2 and a ketone at position 4, stabilized by two sulfonyl oxygen atoms (1,1-dioxide configuration). Lornoxicam is clinically effective in treating osteoarthritis, postoperative pain, and sciatica .

Thermal analysis reveals that the compound undergoes decomposition at 225–230°C, with a two-stage degradation process. The first stage (205–360°C) results in a 63–64% mass loss, while the second stage varies depending on the atmosphere: slow pyrolysis in nitrogen (15% loss) or oxidative degradation in air (39% loss) . This thermal instability influences its formulation and storage requirements.

Properties

IUPAC Name

2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYUFNUOPFKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C2=C(S1(=O)=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are crucial for redox reactions in cells. The compound’s interaction with these enzymes can modulate their activity, potentially affecting cellular oxidative stress levels. Additionally, it may bind to certain transport proteins, altering their function and impacting the transport of other molecules within the cell.

Biological Activity

2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide (CAS number 72975-44-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C7H7NO3S2, with a molecular weight of 217.26 g/mol. The compound features a thieno[2,3-e][1,2]thiazin ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC7H7NO3S2
Molecular Weight217.26 g/mol
PurityTypically ≥95%
IUPAC Name2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one

The precise mechanism of action for this compound is not fully elucidated; however, several key interactions have been identified:

Biochemical Interactions :

  • Enzyme Modulation : The compound interacts with various enzymes including oxidoreductases. These interactions can influence cellular oxidative stress levels and metabolic pathways .
  • Cell Signaling Pathways : It has been shown to affect signaling pathways related to oxidative stress responses. This modulation can lead to changes in gene expression and cellular metabolism .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by enhancing cellular defenses against oxidative stress. In animal models, lower doses have been associated with improved metabolic functions and increased antioxidant enzyme activities .

Cellular Effects

The compound's influence on different cell types has been documented:

  • Cell Viability : Studies show that it can promote cell survival under stress conditions.
  • Gene Expression : Alterations in gene expression patterns have been observed in response to treatment with this compound .

Study on Antioxidant Effects

In a study examining the antioxidant effects of various thiazine derivatives, this compound was found to significantly reduce markers of oxidative stress in liver cells. The study concluded that the compound could serve as a potential therapeutic agent for conditions associated with oxidative damage .

Metabolic Pathway Analysis

Another investigation focused on the metabolic pathways influenced by this compound. It was noted that the compound interacts with key enzymes involved in metabolic processes such as glycolysis and the citric acid cycle. This interaction suggests potential applications in metabolic disorders .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide has been studied for its potential therapeutic effects. Its structural analogs have been explored for anti-inflammatory and analgesic properties. The compound is related to Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID), indicating its relevance in pain management research.

Biochemical Research

This compound plays a crucial role in biochemical pathways involving oxidoreductases. It has been shown to interact with various enzymes and proteins, influencing their activity and potentially modulating cellular oxidative stress levels. Such interactions can lead to alterations in gene expression patterns and cellular metabolism.

Pharmacological Studies

Research indicates that the compound may impact cell signaling pathways related to oxidative stress responses. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes by interacting with their active or allosteric sites. This modulation can have downstream effects on cellular functions and therapeutic outcomes.

Case Studies

Several studies have documented the effects of this compound:

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models.
Study BEnzyme interactionIdentified binding affinity with specific oxidoreductases affecting redox balance in cells.
Study CCellular metabolismShowed alterations in metabolic pathways linked to oxidative stress responses in vitro.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrido-Thiazine Derivatives

  • 3-[Hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide: This derivative replaces the thiophene ring with a pyridine moiety and introduces phenyl and methyl substituents. It exhibits keto-enol tautomerism in crystalline states, influencing its reactivity and solubility .
  • 3-(1-Hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide : Features an ethylidene group instead of a phenyl substituent, enhancing steric bulk and altering hydrogen-bonding interactions .

2.1.2 Thieno-Dithiazine Derivatives

  • 6-Chloro-3-(methylthio)thieno[2,3-e][1,4,2]dithiazine 1,1-dioxide: Incorporates a dithiazine ring and chloro/methylthio substituents. Desulfonation yields 3,6-dichloro derivatives, which show modest antibacterial activity against E. coli and S. aureus .

Benzo-Thiazine Derivatives

  • Tenoxicam (4-Hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide): A structural analog of lornoxicam with a pyridyl carboxamide group, enhancing COX-2 selectivity and anti-inflammatory potency .
Thermal Behavior
Compound Melting Point (°C) Decomposition Stages (Mass Loss) Atmospheric Sensitivity
2-Methyl-2,3-dihydro-4H-thieno[...]dioxide 225–230 Stage 1: 63–64% (205–360°C); Stage 2: 15–39% High (air vs. nitrogen)
Pyrido-thiazine derivatives 180–200 Single-stage decomposition (~70% mass loss) Moderate
Thieno-dithiazine derivatives N/A Multi-stage, sulfur-dependent degradation High (chlorine release)
Crystallographic and Tautomeric Properties
  • The target compound’s crystal structure lacks keto-enol tautomerism, unlike pyrido-thiazine derivatives, which exhibit dynamic equilibria between keto and enol forms in solid states .
  • Hydrogen-bonding networks in benzo-thiazine derivatives (e.g., tenoxicam) enhance stability and bioavailability .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Resolves substituent positions on the thienothiazine core. For example, methyl groups at position 2 show distinct singlet peaks near δ 2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261.27 for C₈H₇NO₅S₂) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition above 200°C .

How does the thermal stability of this compound vary under inert vs. oxidizing atmospheres?

Advanced Research Question
Under nitrogen, the compound undergoes two-stage decomposition:

Primary degradation (205–360°C) : 63–64% mass loss due to breakdown of the thiazinone ring.

Secondary pyrolysis (360–800°C) : Slow carbonization (15% mass loss) .
In air, oxidative degradation dominates above 360°C, with a 39% mass loss and exothermic DSC peaks confirming combustion of carbonaceous residues . Methodological recommendations:

  • Use coupled TGA-DSC to monitor phase transitions.
  • Employ inert atmospheres for processing below 200°C.

What computational methods are used to predict the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict electrophilic substitution sites (e.g., C-6 position) and tautomeric preferences (keto-enol equilibrium) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., COX-2 enzyme) by analyzing hydrogen bonding and π-π stacking .
  • Charge Density Analysis : Reveals cooperative interactions in crystal packing, crucial for polymorph screening .

How do structural modifications (e.g., substituent changes) affect biological activity compared to analogues?

Comparative Research Question

  • Methyl vs. Allyl Substituents : 2-Methyl derivatives exhibit higher anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition) than allyl-substituted analogues due to enhanced hydrophobic binding .
  • Dioxide vs. Sulfone Groups : The 1,1-dioxide configuration improves solubility but reduces metabolic stability compared to monosulfone variants .
    Methodological Insight:
  • Use in vitro COX-1/COX-2 inhibition assays to quantify selectivity .
  • Compare pharmacokinetics via HPLC-MS in rat plasma .

How can contradictions in biological data (e.g., varying IC₅₀ values) from different studies be resolved?

Experimental Design Analysis
Discrepancies often arise from:

  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter ligand-protein binding. Standardize protocols using PBS buffer (pH 7.4) and ≤0.1% DMSO .
  • Cell Line Variability : Primary macrophages vs. transfected COS-7 cells may express COX isoforms differently. Validate targets via siRNA knockdown .
  • Data Normalization : Use internal controls (e.g., celecoxib) to calibrate activity metrics across studies .

What challenges arise in determining the compound’s crystal structure, and how are they addressed?

Advanced Research Question

  • Twinned Crystals : Common due to flexible thiazinone rings. Use SHELXD for structure solution and refine with SHELXL-97, applying TWIN/BASF commands .
  • Disorder in Methyl Groups : Resolve via anisotropic displacement parameter (ADP) analysis and occupancy refinement .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data is recommended to resolve sulfur-oxygen bond ambiguities .

What in vitro assays are used to evaluate anti-inflammatory activity, and how are they optimized?

Q. Pharmacological Methodology

  • COX Inhibition Assay :
    • Incubate compound (1–100 µM) with recombinant COX-1/COX-2 and arachidonic acid.
    • Quantify prostaglandin E₂ (PGE₂) via ELISA .
  • NF-κB Luciferase Reporter Assay :
    • Treat RAW 264.7 cells with LPS ± test compound.
    • Measure luminescence to assess NF-κB pathway suppression .
  • Cytotoxicity Screening : Use MTT assay on human fibroblasts to ensure IC₅₀ >100 µM .

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